REACTION_CXSMILES
|
Cl.[CH2:2]([CH:5]1C=CC=C[O:6]1)[C:3]#C.[CH3:11][C:12]12[C:18]([CH3:20])([CH3:19])[CH:15]([CH2:16][CH2:17]1)[CH2:14][C:13]2=O.[N:22]1C=CC=CC=1>C(O)C>[CH2:5]([O:6][N:22]=[C:13]1[CH2:14][CH:15]2[C:18]([CH3:20])([CH3:19])[C:12]1([CH3:11])[CH2:17][CH2:16]2)[C:2]#[CH:3] |f:0.1|
|
Name
|
propargyloxamine hydrochloride
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C#C)C1OC=CC=C1
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
CC12C(CC(CC1)C2(C)C)=O
|
Name
|
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
it is evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue is diluted with water
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture is extracted with dichloroethane
|
Type
|
CUSTOM
|
Details
|
The dichloroethane solution is evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue is subjected to fractional distillation in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)ON=C1C2(CCC(C1)C2(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH2:2]([CH:5]1C=CC=C[O:6]1)[C:3]#C.[CH3:11][C:12]12[C:18]([CH3:20])([CH3:19])[CH:15]([CH2:16][CH2:17]1)[CH2:14][C:13]2=O.[N:22]1C=CC=CC=1>C(O)C>[CH2:5]([O:6][N:22]=[C:13]1[CH2:14][CH:15]2[C:18]([CH3:20])([CH3:19])[C:12]1([CH3:11])[CH2:17][CH2:16]2)[C:2]#[CH:3] |f:0.1|
|
Name
|
propargyloxamine hydrochloride
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C#C)C1OC=CC=C1
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
CC12C(CC(CC1)C2(C)C)=O
|
Name
|
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
it is evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue is diluted with water
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture is extracted with dichloroethane
|
Type
|
CUSTOM
|
Details
|
The dichloroethane solution is evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue is subjected to fractional distillation in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)ON=C1C2(CCC(C1)C2(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |